(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes two dichlorophenyl groups and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Uniqueness
What sets (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique thiazolidinone core, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a broader range of activities compared to its precursors and related compounds.
Properties
Molecular Formula |
C17H9Cl4N3OS |
---|---|
Molecular Weight |
445.1 g/mol |
IUPAC Name |
(2Z,5E)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-(2,4-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9Cl4N3OS/c18-11-3-1-9(13(20)6-11)5-15-16(25)23-17(26-15)24-22-8-10-2-4-12(19)7-14(10)21/h1-8H,(H,23,24,25)/b15-5+,22-8+ |
InChI Key |
FXLZAUNOGBCPEM-GQZFTILASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)N/C(=N/N=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=NN=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.